N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s systematic IUPAC name is derived from its parent structure, naphthalene-2-carboxamide , which forms the core scaffold. The amide nitrogen is substituted with a butyl chain that terminates in a piperazine ring. This piperazine moiety is further substituted at the 4-position with a 2-methoxyphenyl group , while the chloride serves as a counterion.
The full IUPAC name is structured as follows:
- Parent hydrocarbon : Naphthalene (bicyclic aromatic system).
- Substituent on position 2 : Carboxamide group (-CONH2).
- Amide nitrogen substitution : A butyl chain (-CH2CH2CH2CH2-) linked to a piperazine ring.
- Piperazine substitution : A 2-methoxyphenyl group (-C6H4-OCH3) at the 4-position of the piperazine.
The structural formula (Figure 1) highlights the connectivity:
- Naphthalene-2-carbonyl group → amide bond → butyl linker → piperazine ring → 2-methoxyphenyl substituent .
Structural Formula:
Cl⁻ · [C26H32N3O]+
Naphthalene-2-carboxamide → NH-(CH2)4-piperazine-(4-(2-methoxyphenyl))
This nomenclature aligns with IUPAC Rule C-814.2 for amides and Rule A-22 for piperazine derivatives.
Molecular Formula and Weight Analysis
The molecular formula C26H32ClN3O corresponds to a molecular weight of 454.00 g/mol , as reported in chemical supplier databases. A breakdown of the formula is provided below:
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 26 | 12.01 | 312.26 |
| Hydrogen | 32 | 1.008 | 32.26 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 454.00 |
Discrepancies between calculated (437.45 g/mol) and reported (454.00 g/mol) molecular weights suggest potential hydration or counterion inclusion nuances not explicitly detailed in available sources.
Synonyms and Registry Identifiers (CAS, EC, UNII, ChEMBL)
The compound is referenced under multiple designations in scientific literature and commercial catalogs:
- Primary synonym : EVT-12575853 (supplier code).
- Research identifiers : BP 897 analog (structurally related to dopamine receptor ligands).
Registry details remain limited in public databases:
- CAS Number : Not yet widely indexed.
- EC Number : Unassigned.
- ChEMBL ID : Pending classification.
The absence of standardized identifiers reflects its status as a research-grade compound primarily utilized in preclinical studies.
Isomeric Considerations and Stereochemical Features
Stereoisomerism in this compound is contingent on the presence of chiral centers. A structural analysis reveals:
- Piperazine ring : Symmetric chair conformation with nitrogen atoms at positions 1 and 4. Substitutions (butyl and 2-methoxyphenyl groups) do not introduce chirality due to equivalent bonding environments at nitrogen.
- Butyl chain : A straight-chain alkyl group lacking stereogenic carbons.
- Naphthalene-2-carboxamide : Planar aromatic system with no asymmetric centers.
Conformational isomerism may arise from:
- Piperazine ring flipping : Interconversion between chair and boat conformations.
- Butyl chain rotation : Free rotation around C-N and C-C bonds, yielding multiple rotamers.
However, these conformers are not classified as distinct stereoisomers under IUPAC guidelines. Thus, the compound exhibits no enantiomers or diastereomers , simplifying its analytical characterization.
Properties
Molecular Formula |
C26H31ClN3O2- |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1 |
InChI Key |
KFWJGUZIZAPFMX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-(2-Methoxyphenyl)piperazine
The butyl spacer is introduced via nucleophilic substitution using 1-bromo-4-chlorobutane.
Reaction Conditions
- Reagents : 1-(2-Methoxyphenyl)piperazine, 1-bromo-4-chlorobutane, potassium carbonate.
- Solvent : Acetone or dimethylformamide (DMF).
- Catalyst : Tetrabutylammonium bromide (phase transfer catalyst).
- Temperature : 40–60°C for 12–24 hours.
- Yield : 70–80%.
Mechanism :
$$
\text{1-(2-Methoxyphenyl)piperazine} + \text{1-bromo-4-chlorobutane} \xrightarrow{\text{K}2\text{CO}3} \text{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl chloride}
$$
Amination of the Chlorobutyl Intermediate
The terminal chloride is converted to an amine via Gabriel synthesis or direct ammonolysis:
- Gabriel Synthesis :
- Direct Amination :
Amide Bond Formation
Schotten-Baumann Reaction
The amine intermediate reacts with naphthalene-2-carbonyl chloride under basic conditions.
Procedure :
- Dissolve 4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamine in DCM.
- Add DIEA (1.5 equiv) and naphthalene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Extract with water, dry over Na₂SO₄, and concentrate.
Reaction Equation :
$$
\text{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butylamine} + \text{Naphthalene-2-carbonyl chloride} \xrightarrow{\text{DIEA}} \text{N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide}
$$
Alternative Coupling Methods
- HOBt/EDCI Mediated :
- Solid-Phase Synthesis :
Salt Formation and Purification
Hydrochloride Salt Preparation
Purification Techniques
| Method | Conditions | Purity |
|---|---|---|
| Column Chromatography | Silica gel, DCM/methanol (9:1) | 95–98% |
| Recrystallization | IPA/water (3:1) at −20°C | 99% |
| Preparative HPLC | C18 column, acetonitrile/water + 0.1% TFA | >99% |
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 6 hours (amide coupling) | Maximizes conversion |
| Solvent Choice | DCM for Schotten-Baumann | Reduces side products |
| Stoichiometry | 1.2 equiv acyl chloride | Prevents amine excess |
Scalability and Industrial Applications
Kilogram-Scale Synthesis
Environmental Considerations
- Waste Streams : DCM (recycled via distillation), aqueous ammonia (neutralized).
- Green Chemistry Alternatives :
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
BP 897 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
BP 897 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Explored as a potential therapeutic agent for treating cocaine addiction and other dopamine-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Weight (g/mol) | Key Targets | Selectivity | Clinical Status |
|---|---|---|---|---|
| Target Compound (Chloride) | 454.0 | D₄ receptor | High for D₄ | Preclinical |
| BP 897 | 417.5 | D₃ receptor | Moderate | Phase II discontinued |
| Clozapine | 326.8 | D₁–D₄, 5-HT₂ | Broad | Approved (schizophrenia) |
| L-745,870 | 381.9 | D₄ receptor | High | Discontinued (Phase II) |
Table 2: Binding Affinities (Ki in nM)
| Compound | D₄ Receptor | D₃ Receptor | 5-HT₂A Receptor |
|---|---|---|---|
| Target Compound (Chloride) | 2.1* | 45.3* | >1000* |
| BP 897 | 6.8 | 0.92 | 320 |
| L-745,870 | 0.5 | 120 | >1000 |
Research Findings and Implications
- The chloride derivative’s D₄ selectivity may address limitations of existing antipsychotics, such as metabolic side effects linked to 5-HT₂A antagonism (e.g., clozapine) .
- Structural modifications, such as the naphthalene group , enhance hydrophobic interactions with receptor pockets compared to smaller aromatic systems in BP 897 .
Biological Activity
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride, also known as BP897, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of BP897 is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C26H32ClN3O2 |
| Molecular Weight | 454 g/mol |
| IUPAC Name | N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide; hydrochloride |
| PubChem CID | 3038495 |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (10 mg/mL) |
BP897 primarily acts as a selective antagonist for specific receptors, influencing various biological pathways. Its design incorporates a piperazine moiety, which is known for enhancing bioactivity through receptor interaction. The methoxyphenyl group contributes to lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives of naphthalene-2-carboxamide compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, a related compound demonstrated an MIC of 55.0 µmol/L against S. aureus . Although specific data on BP897's antimicrobial activity is limited, its structural analogs suggest potential efficacy against bacterial infections.
Antitumor Activity
The compound's potential antitumor properties have been explored in various studies. The presence of the naphthalene core is often associated with cytotoxic effects against cancer cell lines. A study indicated that naphthalene derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . While direct studies on BP897 are scarce, its structural similarities to known antitumor agents warrant further investigation into its anticancer potential.
Neuropharmacological Effects
BP897 has been evaluated for its neuropharmacological effects, particularly concerning anxiety and depression models. The piperazine component is known to interact with serotonin receptors, suggesting potential anxiolytic properties. In animal models, compounds similar to BP897 have shown promise in reducing anxiety-like behavior .
Structure-Activity Relationships (SAR)
Understanding the SAR of BP897 provides insights into how modifications to its structure can enhance or diminish biological activity:
- Piperazine Ring : Essential for receptor binding and pharmacological activity.
- Methoxy Group : Enhances lipophilicity and may improve CNS penetration.
- Naphthalene Core : Contributes to the overall stability and bioactivity of the compound.
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on naphthalene derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent derivatives achieved MIC values significantly lower than conventional antibiotics .
- Antitumor Studies : In vitro studies revealed that certain naphthalene derivatives could inhibit the growth of cancer cell lines more effectively than standard treatments like doxorubicin, indicating a potential role for BP897 in cancer therapy .
- Neuropharmacological Assessment : Animal studies indicated that compounds with structural similarities to BP897 could reduce anxiety symptoms in rodent models, suggesting a possible therapeutic application in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
